1-(Oxolan-3-yl)cyclopropan-1-ol
Overview
Description
1-(Oxolan-3-yl)cyclopropan-1-ol is a cyclopropane derivative that contains an oxolan-3-yl group, which is a three-membered ring containing one oxygen and two carbon atoms.
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanone with oxirane in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(Oxolan-3-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(Oxolan-3-yl)cyclopropan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a radical mechanism facilitated by catalysts such as silver nitrate and potassium persulfate . This process involves the cleavage of the cyclopropane ring and the formation of new carbon-carbon bonds, leading to the formation of alkylated alkynes .
Comparison with Similar Compounds
1-(Oxolan-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)cyclopropan-1-amine: This compound contains an amine group instead of a hydroxyl group, which gives it different chemical properties and reactivity.
1-(Tetrahydrofuran-3-yl)cyclopropan-1-ol: This compound has a similar structure but with a tetrahydrofuran ring, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(oxolan-3-yl)cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLOYNPMKUTRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249103-98-7 | |
Record name | 1-(oxolan-3-yl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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